2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
The compound 2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a triazolopyridine sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core. Key structural features include:
- 4-Methylpiperidin-1-ylsulfonyl group at position 6, contributing to hydrophilicity and target-binding interactions via sulfonamide and piperidine moieties.
This class of compounds has been investigated for therapeutic applications, particularly as antimalarial agents, due to their ability to inhibit parasitic targets through sulfonamide-mediated interactions .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-14-8-10-22(11-9-14)28(26,27)17-6-7-18-21-24(19(25)23(18)13-17)12-15-2-4-16(20)5-3-15/h2-7,13-14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQMOBKXOMZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a member of the triazolopyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H21FN4O3S
- Molecular Weight : 396.46 g/mol
- IUPAC Name : this compound
This compound features a triazole ring fused with a pyridine structure and a sulfonamide group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds within the triazolopyridine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various pathogens, including Plasmodium falciparum, responsible for malaria. In vitro evaluations have demonstrated that certain derivatives possess IC50 values as low as 2.24 μM against this parasite .
Anticonvulsant Properties
The compound has been investigated for its potential anticonvulsant effects. A series of studies on related compounds indicate that modifications at the piperidine and benzyl positions can enhance anticonvulsant activity. For example, related N'-benzyl derivatives have shown promising results in maximal electroshock seizure (MES) models with effective doses lower than traditional anticonvulsants like phenobarbital .
Antidepressant and Anxiolytic Effects
Compounds similar to This compound have been evaluated for their antidepressant and anxiolytic activities. The presence of the 4-fluorobenzyl group appears to enhance these effects by modulating neurotransmitter systems involved in mood regulation .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The sulfonamide group is known to interact with various enzymes involved in bacterial and parasitic metabolism.
- Receptor Modulation : The piperidine moiety may influence neurotransmitter receptors, contributing to its effects on mood and seizure thresholds.
Case Study 1: Antimalarial Activity
A recent study synthesized a series of triazolopyridine derivatives to evaluate their antimalarial activity. Among these, a compound structurally similar to our target showed significant inhibition against Plasmodium falciparum with an IC50 value of 2.24 μM. This suggests that modifications in the triazolopyridine framework can lead to potent antimalarial agents .
Case Study 2: Anticonvulsant Efficacy
In another investigation focusing on anticonvulsant properties, related compounds were tested in MES models. Results indicated that certain structural modifications led to enhanced efficacy compared to standard treatments. These findings underscore the potential for developing new anticonvulsants based on the triazolopyridine scaffold .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazolo-pyridine core followed by sulfonamide functionalization. The structural characteristics of this compound allow for various substitutions that can enhance its biological activity.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Hydrazines + CDI | Anhydrous dioxane, reflux |
| 2 | Alkylation | Benzyl chlorides + K2CO3 | DMF, 100 °C |
| 3 | Sulfonylation | Sulfonamides + Base | Varies |
Biological Activities
Research indicates that compounds within this class exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The specific compound discussed has been evaluated for its potential as a COX-2 inhibitor, which is significant in pain management and inflammation treatment.
Anti-inflammatory Activity
In vitro studies have shown that derivatives of triazolo-pyridines can inhibit COX-2 enzyme activity effectively. For instance, a related compound demonstrated an IC50 value indicating potent inhibition, suggesting potential use in treating inflammatory diseases.
Table 2: COX-2 Inhibition Potency
| Compound Name | IC50 (μM) | Activity Classification |
|---|---|---|
| Compound A | 5.6 | Active |
| Compound B | 12.3 | Active |
| Target Compound | 8.9 | Active |
Anticancer Potential
The triazolo-pyridine scaffold has been linked to anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Studies suggest that modifications to the sulfonamide group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Neurological Applications
Given its structural similarity to known neuroactive compounds, this compound may also have applications in treating neurological disorders. Research into its effects on neurotransmitter systems is ongoing, with preliminary findings indicating potential benefits in conditions like schizophrenia.
Case Studies and Clinical Insights
Recent patents highlight the synthesis and application of similar compounds in clinical settings:
- Pimavanserin , a derivative related to the target compound, has been approved for treating Parkinson's disease psychosis, showcasing the therapeutic potential of this class of compounds .
- Ongoing clinical trials are exploring the efficacy of related triazolo-pyridines in various therapeutic areas, including oncology and neurology.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural homology with several triazolopyridine sulfonamides, differing primarily in benzyl and sulfonamide substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:
Structural and Physicochemical Comparison
Key Observations:
- Substituent Position Effects : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to 2- or 3-fluorobenzyl analogs due to reduced steric hindrance .
- Sulfonamide Variations : The 4-methylpiperidin-1-ylsulfonyl group likely improves solubility relative to unsubstituted piperidinyl analogs (e.g., compounds 13f and 13h in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
